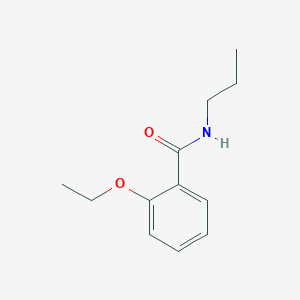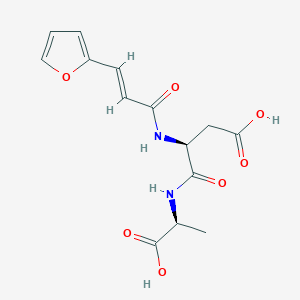
2-ethoxy-N-propylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-N-propylbenzamide, also known as N-(2-ethoxyethyl)-N-propylbenzamide, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzamide derivatives and has been found to have a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 2-ethoxy-2-ethoxy-N-propylbenzamidepropylbenzamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. It may also modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
2-ethoxy-2-ethoxy-N-propylbenzamidepropylbenzamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in the brain. It also increases the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Moreover, it has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-ethoxy-2-ethoxy-N-propylbenzamidepropylbenzamide in lab experiments is its wide range of biological activities. It has been found to have multiple effects on the central nervous system, which makes it a useful tool for studying various neurological disorders. However, one of the limitations of using 2-ethoxy-2-ethoxy-N-propylbenzamidepropylbenzamide is its poor solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 2-ethoxy-2-ethoxy-N-propylbenzamidepropylbenzamide. One of the areas of interest is its potential as a therapeutic agent for the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another area of interest is its possible use as an analgesic and anti-inflammatory agent. Moreover, further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of 2-ethoxy-2-ethoxy-N-propylbenzamidepropylbenzamide involves the reaction of 2-ethoxyethylamine with propionyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with benzoyl chloride. The final product is obtained through purification by column chromatography.
Applications De Recherche Scientifique
2-ethoxy-2-ethoxy-N-propylbenzamidepropylbenzamide has been widely used in scientific research due to its various biological activities. It has been found to have anti-inflammatory, analgesic, and antipyretic effects. It also exhibits anticonvulsant and anxiolytic properties. Moreover, it has been shown to have potential as a therapeutic agent for the treatment of Parkinson's disease and Alzheimer's disease.
Propriétés
Numéro CAS |
346726-82-7 |
|---|---|
Formule moléculaire |
C12H17NO2 |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
2-ethoxy-N-propylbenzamide |
InChI |
InChI=1S/C12H17NO2/c1-3-9-13-12(14)10-7-5-6-8-11(10)15-4-2/h5-8H,3-4,9H2,1-2H3,(H,13,14) |
Clé InChI |
IDQXJFNULLTQBJ-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC=CC=C1OCC |
SMILES canonique |
CCCNC(=O)C1=CC=CC=C1OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[4-(Hydroxymethyl)oxetan-2-yl]methanol](/img/structure/B185928.png)



![(2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid](/img/structure/B185937.png)